3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core substituted with a sulfonyl group at position 3, fluorine at position 6, a methyl group at position 1, and a piperidine ring at position 5. Its molecular formula is C23H24FN2O3S (molecular weight: 443.52 g/mol). Such structural features are critical for interactions with biological targets or crystal packing efficiency .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-15-9-16(2)11-17(10-15)30(28,29)22-14-25(3)20-13-21(26-7-5-4-6-8-26)19(24)12-18(20)23(22)27/h9-14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKFAJVSBQUYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include scaling up the Suzuki–Miyaura coupling reaction and refining the purification process to ensure high purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The piperidin-1-yl group and quinoline core are susceptible to oxidation under specific conditions.
Key Findings :
-
N-Oxide formation is favored under mild acidic conditions with m-CPBA.
-
The sulfonyl group directs regioselective oxidation of the quinoline ring .
Reduction Reactions
The quinoline core and sulfonyl group undergo reduction under controlled conditions.
| Reagents/Conditions | Products | Mechanistic Insights | References |
|---|---|---|---|
| LiAlH₄ or NaBH₄ | 1,2,3,4-Tetrahydroquinoline derivatives | Partial reduction of the quinoline ring occurs, retaining the sulfonyl group. | |
| H₂, Raney Ni | Desulfonylated amine products | Catalytic hydrogenation cleaves the sulfonyl group, yielding primary amines. |
Key Findings :
-
LiAlH₄ selectively reduces the quinoline ring without affecting the sulfonyl group.
-
Raney Ni requires elevated temperatures (80–100°C) for desulfonylation.
Substitution Reactions
The sulfonyl group and fluorine atom participate in nucleophilic/electrophilic substitutions.
Key Findings :
-
Amine substitutions require polar aprotic solvents (e.g., DMF) for optimal yields.
-
Halogenation occurs at C-5 due to fluorine’s electron-withdrawing effect.
Hydrolysis and Stability
The sulfonyl group and lactam ring are prone to hydrolysis.
Key Findings :
-
Hydrolysis under acidic conditions degrades the compound irreversibly .
-
Basic hydrolysis preserves the quinoline core but removes the sulfonyl group.
Comparative Reactivity with Analogues
| Compound | Oxidation | Reduction | Substitution | Hydrolysis Stability |
|---|---|---|---|---|
| 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one | High (N-oxide) | Moderate (LiAlH₄) | High (sulfonyl group) | Low (acid-sensitive) |
| 3-(2,4-Dimethylbenzenesulfonyl) analogues | Moderate | High (H₂/Pd) | Low | Moderate |
| Non-fluorinated quinolin-4-ones | Low | High (NaBH₄) | High (halogenation) | High |
Mechanistic Case Study: Sulfonyl Group Displacement
A representative reaction pathway for amine substitution:
-
Step 1 : Deprotonation of the amine nucleophile (RNH₂) by K₂CO₃.
-
Step 2 : Nucleophilic attack on the sulfonyl group, forming a tetrahedral intermediate.
-
Step 3 : Expulsion of the sulfonate leaving group, yielding the substituted product .
Experimental Data :
Scientific Research Applications
3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The table below compares the target compound with three analogues from literature and commercial sources:
Analysis of Structural and Functional Differences
This modification increases molecular weight by ~80 g/mol, which may influence pharmacokinetics (e.g., absorption and distribution) . BB85412 () replaces the piperidine with a diethylamino group, reducing steric hindrance and increasing hydrophobicity (logP estimated to rise by ~0.5 units). The ethyl group at position 1 (vs.
Impact of Electron-Withdrawing Groups :
- The 3,5-dimethylbenzenesulfonyl group in the target compound and its analogues (BA94548, BB85412) enhances stability and hydrogen-bond acceptor capacity via the sulfonyl oxygen atoms. In contrast, Compound 93 () uses a 4-methoxybenzoyl group, which is less electronegative but introduces methoxy-derived resonance effects, possibly altering binding site interactions .
Crystallographic and Packing Behavior :
- While direct crystallographic data for the target compound are unavailable, analogues like BA94548 and BB85412 likely exhibit similar packing patterns due to shared sulfonyl motifs. Tools like Mercury CSD () could visualize how the 3,5-dimethylbenzenesulfonyl group influences void spaces or hydrogen-bond networks in crystal lattices .
Synthetic Accessibility :
- Compounds in (e.g., 93, 94) were synthesized via TLC-purified routes, suggesting that the target compound and its analogues may follow analogous pathways with modifications at the sulfonation or amine-substitution steps .
Research Findings and Implications
- Piperidine vs. However, this may reduce solubility, necessitating formulation adjustments .
- Alkyl Chain Variations : Ethyl and butyl substituents (BB85412, Compound 93) demonstrate that increasing alkyl chain length correlates with lipophilicity, a critical factor in blood-brain barrier penetration for CNS-targeted drugs .
- Sulfonyl vs. Benzoyl Groups : The sulfonyl group’s strong electron-withdrawing nature may improve metabolic stability compared to benzoyl-containing derivatives, which are prone to esterase-mediated cleavage .
Biological Activity
The compound 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a member of the quinoline family and has garnered attention for its potential therapeutic applications. Its unique structural features, including a sulfonyl group and a piperidine moiety, suggest diverse biological activities that warrant detailed exploration.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈FN₃O₂S
- Molecular Weight : 345.42 g/mol
This compound features:
- A quinoline core , which is known for its pharmacological properties.
- A sulfonyl group , which enhances reactivity and may influence biological interactions.
- A fluorine atom , which can enhance lipophilicity and biological activity.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The presence of the sulfonyl group in this compound may enhance its efficacy against various pathogens. A study evaluating similar compounds demonstrated that modifications in the quinoline structure led to increased antimicrobial potency, suggesting that this compound may also exhibit similar effects .
Anti-inflammatory Effects
Compounds with quinoline structures have been associated with anti-inflammatory properties. The mechanism of action is often linked to the inhibition of pro-inflammatory cytokines and modulation of immune responses. Studies on related compounds have shown promising results in reducing inflammation in animal models, indicating potential for therapeutic use in inflammatory diseases .
CNS Activity
Given the piperidine moiety present in this compound, it is hypothesized that it may interact with central nervous system (CNS) receptors. Research on similar piperidine-containing compounds has revealed their potential as ligands for dopamine D2 receptors, which play a crucial role in mood regulation and psychotropic effects . This suggests that the compound may have implications in treating neuropsychiatric disorders.
Pharmacokinetics
The pharmacokinetic profile of quinoline derivatives typically includes considerations of absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest that structural modifications can significantly influence these parameters. For instance, the addition of a sulfonyl group may enhance solubility and bioavailability, critical factors for therapeutic efficacy .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Activity : A series of quinoline derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications similar to those found in our compound resulted in significant antibacterial activity .
- Anti-inflammatory Research : In vivo studies demonstrated that certain quinoline derivatives reduced edema in animal models, supporting the hypothesis that our compound could exhibit similar anti-inflammatory effects .
- CNS Activity Assessment : Research involving piperidine derivatives showed promising results as potential treatments for depression and anxiety disorders due to their interaction with serotonin receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
